molecular formula C10H11NO2 B2700227 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 74904-29-3

8-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2700227
CAS RN: 74904-29-3
M. Wt: 177.203
InChI Key: RBGJBRPKCUAHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (MIDI) is an organic compound belonging to the isoquinoline family. It is an aromatic heterocyclic compound with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol. MIDI has been widely studied for its potential use in a variety of scientific and medical applications due to its unique chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • A new method for synthesizing 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one was investigated, showcasing a mild and straightforward synthetic route with high yield (Chen, 2008).
  • Another study developed a novel synthetic methodology to construct the 3,4-dihydroisoquinolinone skeleton, which is key to isoquinoline alkaloids, demonstrating a new approach for the preparation of this compound (Mujde, Özcan, & Balcı, 2011).

Applications in Drug Discovery and Development

  • An 8-methoxytetrahydroisoquinoline derivative was identified as an orally active N-type calcium channel blocker, showing potential for treating neuropathic pain without CYP inhibition liability (Ogiyama et al., 2015).
  • 2-Aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives were synthesized and evaluated for their antiproliferative activities, highlighting their potential as novel EGFR inhibitors in cancer treatment (Kang et al., 2013).

Biological and Pharmacological Properties

  • Isoquinolinone alkaloids, including derivatives of 8-methoxy-3,4-dihydroisoquinolin-1(2H)-one, were isolated from Nigella glandulifera seeds, indicating their occurrence in natural sources and potential biological activities (Guo et al., 2017).
  • A new isoquinolone alkaloid, 5-hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one, was identified from an endophytic fungus, demonstrating strong antibacterial and antifungal activities (Ma et al., 2017).

Advanced Research and Novel Applications

  • The quantum entanglement dynamics induced by non-linear interaction between a moving nano molecule, including this compound derivatives, and a two-mode field was studied for potential applications in diagnosing human cancer cells, tissues, and tumors (Alireza, Jennifer, & Angela, 2019).
  • The synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone as a potential tracer for poly(ADP-ribose) synthetase was explored, highlighting its use in positron emission tomography to image excessive activation of PARS (Miyake et al., 2000).

properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-4-2-3-7-5-6-11-10(12)9(7)8/h2-4H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGJBRPKCUAHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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